molecular formula C8H12N4O4S B2868776 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid CAS No. 2305256-08-8

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid

Cat. No.: B2868776
CAS No.: 2305256-08-8
M. Wt: 260.27
InChI Key: HWZGNKZPXPDYFX-UHFFFAOYSA-N
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Description

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a 1,2,5-thiadiazolidin-1,1-dioxide moiety, a pharmacophore recognized for its potential in modulating key biological pathways. Compounds based on the 1,1-dioxo-1,2,5-thiadiazolidin core have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), including PTPN2 (TCPTP) and PTPN1 (PTP1B) . These phosphatases are critical negative regulators of intracellular signaling, and their inhibition presents a compelling strategy for immuno-oncology, as PTPN2 inhibition can enhance T-cell-mediated antitumor immunity and overcome resistance to immune checkpoint blockade . The integration of the 1-methylpyrazol-4-yl group further enhances the research value of this compound, as pyrazole derivatives are established privileged structures in pharmacology, known to contribute to bioactivity and are found in numerous therapeutic agents . Researchers can utilize this acetic acid-functionalized derivative as a key synthetic intermediate for further structural elaboration. The carboxylic acid group provides a versatile handle for conjugation, allowing for the synthesis of amide or ester derivatives, or for coupling to other molecules, peptides, or solid supports to probe structure-activity relationships or develop targeted inhibitors. The primary research applications for this compound are in the development of novel small-molecule therapeutics, particularly in the areas of oncology and immunology, where targeting PTP signaling can have profound effects on cell growth and immune response . It serves as a valuable tool for investigating the biological roles of PTPs and for creating potential leads to treat cancers, metabolic diseases, and inflammatory conditions.

Properties

IUPAC Name

2-[5-(1-methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S/c1-10-5-7(4-9-10)12-3-2-11(6-8(13)14)17(12,15)16/h4-5H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZGNKZPXPDYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid (CAS Number: 2305256-08-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid is C8H12N4O4SC_8H_{12}N_4O_4S, with a molecular weight of 260.27 g/mol. The compound contains a thiadiazolidinone moiety, which is significant for its biological activity.

Pharmacological Activity

Research indicates that compounds containing the thiadiazolidinone structure exhibit various biological activities, including anti-inflammatory and analgesic effects. Here are some key findings related to the biological activity of this compound:

Anti-inflammatory Effects

Studies have shown that derivatives of thiadiazolidinones can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, a related compound demonstrated significant reductions in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .

Analgesic Properties

The analgesic effects of thiadiazolidinone derivatives have been documented through various nociception models. In one study, the administration of a similar compound resulted in pain relief comparable to traditional NSAIDs like aspirin and indomethacin without significant ulcerogenic effects .

The precise mechanisms by which 2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid exerts its effects are still under investigation. However, it is believed that the compound may act as an inhibitor of specific inflammatory pathways and cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class:

StudyCompoundFindings
1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thioureaSignificant reduction in nociceptive pain and inflammation with minimal ulcerogenic effects.
GNE-3500 (a related sulfonamide)Potent selective RORc inverse agonist with anti-inflammatory potential.

These studies highlight the potential therapeutic applications of thiadiazolidinone derivatives in managing pain and inflammation.

Comparison with Similar Compounds

The compound belongs to a broader class of thiadiazolidine and heterocyclic derivatives. Below is a detailed comparison with structurally or functionally related compounds, supported by research findings and commercial data.

Structural Analogues with Varying Substituents

a) [5-(3-Phenoxybenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetic acid (Compound 14a)
  • Core Structure : Shares the 1,2,5-thiadiazolidine-1,1-dioxide backbone and acetic acid group.
  • Substituent: A 3-phenoxybenzyl group replaces the 1-methylpyrazol-4-yl group at position 5.
  • Activity: Demonstrated potent inhibition of Norwalk virus in antiviral assays, suggesting that substituents at position 5 critically influence biological activity .
b) Diethyl 1-[2-(1-Methylpyrazol-4-yl)-2-oxo-ethyl]pyrazole-3,5-dicarboxylate
  • Core Structure : Pyrazole rings connected via an oxo-ethyl linker, lacking the thiadiazolidine core.
  • Substituent : Contains a 1-methylpyrazol-4-yl group but in a pyrazole-ester framework.
  • Application : Serves as a building block for heterocyclic synthesis, highlighting the versatility of pyrazole derivatives in drug discovery .
c) 2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic Acid
  • Core Structure : Acetic acid linked to a phenyl-thiazole hybrid.

Functional and Commercial Comparisons

Compound Name Core Structure Substituent at Position 5 Biological Activity Supplier(s) Reference
Target Compound Thiadiazolidine-1,1-dioxide 1-Methylpyrazol-4-yl Not reported (building block) Enamine, CymitQuimica
Compound 14a Thiadiazolidine-1,1-dioxide 3-Phenoxybenzyl Antiviral (Norwalk virus) Not specified
Diethyl pyrazole derivative Pyrazole-ester 1-Methylpyrazol-4-yl (via linker) Not reported Multiple suppliers
2-{4-[(4-Methylthiazole-5-)amido]phenyl}acetic acid Phenyl-thiazole-acetic acid Thiazole-amido group Undisclosed (structural analogue) Suppliers listed

Key Findings and Implications

Substituent Impact: The 1-methylpyrazol-4-yl group in the target compound may confer distinct electronic and steric properties compared to bulkier aromatic groups (e.g., 3-phenoxybenzyl in Compound 14a). This could influence solubility, metabolic stability, and target binding .

Synthetic Utility : The target compound’s commercial availability underscores its role in high-throughput synthesis, similar to ester-based pyrazole derivatives in .

Biological Potential: While the target compound lacks reported activity, the antiviral efficacy of Compound 14a suggests that thiadiazolidine derivatives with optimized substituents warrant further investigation .

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